molecular formula C18H15F3O3 B15208905 4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran CAS No. 922140-89-4

4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran

Katalognummer: B15208905
CAS-Nummer: 922140-89-4
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: URJQRWGEPKKFRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethoxy-2-methyl-3-(4-(trifluoromethyl)phenyl)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a trifluoromethyl group, which can enhance its biological activity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts and solvents to facilitate the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethoxy-2-methyl-3-(4-(trifluoromethyl)phenyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethoxy-2-methyl-3-(4-(trifluoromethyl)phenyl)benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to its stability and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(4-(trifluoromethyl)phenyl)benzofuran involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-Dimethoxy-2-methylbenzofuran: Lacks the trifluoromethyl group, which can affect its biological activity.

    3-(4-(Trifluoromethyl)phenyl)benzofuran: Lacks the methoxy and methyl groups, which can influence its chemical properties.

Eigenschaften

CAS-Nummer

922140-89-4

Molekularformel

C18H15F3O3

Molekulargewicht

336.3 g/mol

IUPAC-Name

4,6-dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran

InChI

InChI=1S/C18H15F3O3/c1-10-16(11-4-6-12(7-5-11)18(19,20)21)17-14(23-3)8-13(22-2)9-15(17)24-10/h4-9H,1-3H3

InChI-Schlüssel

URJQRWGEPKKFRT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.